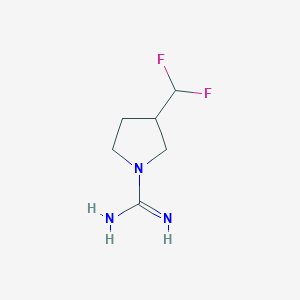
3-(Difluorometil)pirrolidina-1-carboximida
Descripción general
Descripción
3-(Difluoromethyl)pyrrolidine-1-carboximidamide (DFMPC) is a versatile and important compound in modern synthetic chemistry. It is a difluoromethylated amide of pyrrolidine-1-carboxylic acid, and has a wide range of applications in numerous scientific fields. Due to its unique properties, DFMPC is used as a synthetic intermediate in the synthesis of various compounds, as well as in the development of new drugs, materials, and catalysts. In addition, DFMPC is also used in the synthesis of fluorinated polymers and as a catalyst for the polymerization of a variety of organic compounds.
Aplicaciones Científicas De Investigación
Aplicaciones Agroquímicas
El compuesto es un motivo estructural clave en ingredientes agroquímicos activos . Se utiliza en la protección de los cultivos contra las plagas . El desarrollo de productos químicos orgánicos fluorados, como este compuesto, se está convirtiendo en un tema de investigación cada vez más importante en la industria de la protección de cultivos .
Aplicaciones Farmacéuticas
Este compuesto también se utiliza en la industria farmacéutica . Las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas de la porción de piridina contribuyen a las actividades biológicas de estos derivados .
Aplicaciones Veterinarias
Varios derivados de este compuesto se utilizan en la industria veterinaria . Se cree que las actividades biológicas de estos derivados se deben a la combinación de las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas de la porción de piridina .
Síntesis de Compuestos con Actividad Fungicida
Este compuesto se ha utilizado en la síntesis de inhibidores de la succinato deshidrogenasa con actividad fungicida . Estos inhibidores tienen nuevas unidades heterocíclicas ácidas difluorometiladas .
Desarrollo de Nuevos Heterociclos
El compuesto se ha utilizado en el desarrollo de heterociclos difluorometilados completamente nuevos . Estos incluyen 3-(difluorometil)-1-metilpirazolina y 3-(difluorometil)-pirrol con una función carboxílica en posición 4, así como 3-(difluorometil)-5-metiltiofeno-2 .
Aplicaciones Industriales
Mecanismo De Acción
Target of Action
The primary target of 3-(Difluoromethyl)pyrrolidine-1-carboximidamide is succinate dehydrogenase . Succinate dehydrogenase is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .
Mode of Action
3-(Difluoromethyl)pyrrolidine-1-carboximidamide acts as an inhibitor of succinate dehydrogenase . By binding to this enzyme, it prevents the conversion of succinate to fumarate, a critical step in the citric acid cycle . This disruption leads to a decrease in cellular respiration and energy production .
Biochemical Pathways
The inhibition of succinate dehydrogenase by 3-(Difluoromethyl)pyrrolidine-1-carboximidamide affects the citric acid cycle and the electron transport chain . These are fundamental biochemical pathways for energy production within cells. The downstream effects include a decrease in ATP production and an increase in reactive oxygen species, leading to cell death .
Result of Action
The result of the action of 3-(Difluoromethyl)pyrrolidine-1-carboximidamide is the inhibition of energy production within cells, leading to cell death . This makes it effective as a fungicide, as it can kill fungal cells by disrupting their energy production .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Difluoromethyl)pyrrolidine-1-carboximidamide has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it has a wide range of applications. In addition, 3-(Difluoromethyl)pyrrolidine-1-carboximidamide is a versatile compound, which can be used in the synthesis of a variety of compounds. However, 3-(Difluoromethyl)pyrrolidine-1-carboximidamide is a toxic compound, and should be handled with care.
Direcciones Futuras
3-(Difluoromethyl)pyrrolidine-1-carboximidamide has a wide range of potential applications in the future. It could be used in the development of new drugs, materials, and catalysts. Additionally, 3-(Difluoromethyl)pyrrolidine-1-carboximidamide could be used in the synthesis of peptides and peptidomimetics, as well as in the preparation of organometallic compounds. Furthermore, 3-(Difluoromethyl)pyrrolidine-1-carboximidamide could be used in the synthesis of fluorinated polymers, and as a catalyst in the polymerization of organic compounds. Finally, 3-(Difluoromethyl)pyrrolidine-1-carboximidamide could be used to study the biochemical and physiological effects of difluoromethylated compounds.
Análisis Bioquímico
Biochemical Properties
3-(Difluoromethyl)pyrrolidine-1-carboximidamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the electron transfer from succinic acid to panquinone, affecting cellular respiration and energy production . Additionally, 3-(Difluoromethyl)pyrrolidine-1-carboximidamide can bind to specific proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of 3-(Difluoromethyl)pyrrolidine-1-carboximidamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression levels of genes involved in the mitochondrial respiratory chain, leading to changes in cellular energy metabolism . Furthermore, 3-(Difluoromethyl)pyrrolidine-1-carboximidamide can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 3-(Difluoromethyl)pyrrolidine-1-carboximidamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity and function. For instance, its interaction with succinate dehydrogenase results in enzyme inhibition, disrupting the mitochondrial respiratory chain . Additionally, 3-(Difluoromethyl)pyrrolidine-1-carboximidamide can modulate gene expression by influencing transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Difluoromethyl)pyrrolidine-1-carboximidamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Difluoromethyl)pyrrolidine-1-carboximidamide remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been observed to cause sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of 3-(Difluoromethyl)pyrrolidine-1-carboximidamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting specific enzymes or modulating cellular processes . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have also been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
3-(Difluoromethyl)pyrrolidine-1-carboximidamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, its inhibition of succinate dehydrogenase disrupts the mitochondrial respiratory chain, leading to changes in cellular energy metabolism . Additionally, 3-(Difluoromethyl)pyrrolidine-1-carboximidamide can influence the levels of metabolites involved in other biochemical pathways, further affecting cellular function.
Propiedades
IUPAC Name |
3-(difluoromethyl)pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N3/c7-5(8)4-1-2-11(3-4)6(9)10/h4-5H,1-3H2,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXLEDMKOPKBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1490738.png)



![5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1490746.png)
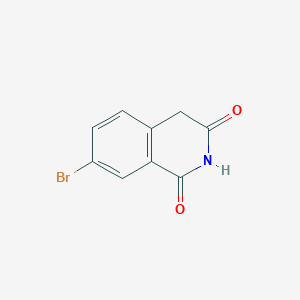
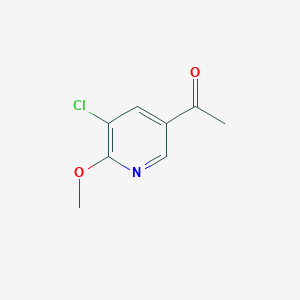
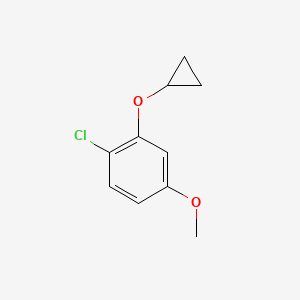
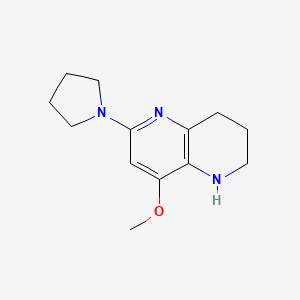
![[1-(Azetidin-3-yl)piperidin-4-yl]methanol](/img/structure/B1490752.png)
![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B1490754.png)
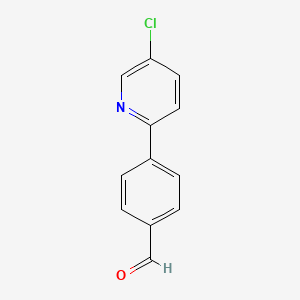
![(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B1490759.png)
![3-[(2-Fluorophenyl)sulfonyl]azetidine](/img/structure/B1490760.png)